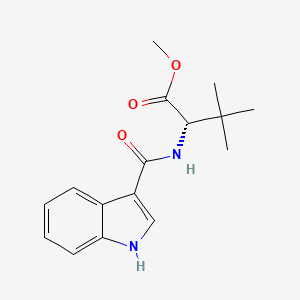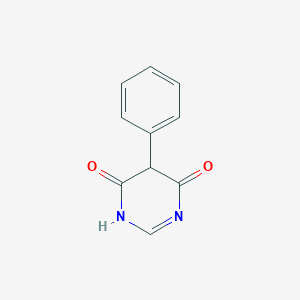
5-Phenyl-4,6(1H,5H)-pyrimidinedione
概要
説明
5-Phenyl-4,6(1H,5H)-pyrimidinedione is a chemical compound known for its applications in medicinal chemistry, particularly as an anticonvulsant. It is a diketone derived from hexahydropyrimidine and is characterized by its white or almost white crystalline powder form. This compound is very slightly soluble in water, slightly soluble in alcohol, and practically insoluble in ether .
科学的研究の応用
5-Phenyl-4,6(1H,5H)-pyrimidinedione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It is primarily used as an anticonvulsant in the treatment of epilepsy and other seizure disorders.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4,6(1H,5H)-pyrimidinedione typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation. The reaction conditions often require an acidic or basic catalyst to facilitate the cyclization process. The detailed steps are as follows:
Phenylhydrazine Reaction: Phenylhydrazine is reacted with ethyl acetoacetate in the presence of an acid catalyst.
Cyclization: The intermediate product undergoes cyclization to form the pyrimidine ring.
Oxidation: The final step involves oxidation to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with controlled temperature and pH conditions to optimize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
5-Phenyl-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
作用機序
The mechanism of action of 5-Phenyl-4,6(1H,5H)-pyrimidinedione as an anticonvulsant involves the inhibition of neurotransmission in the brain. It primarily works by:
Inhibiting Sodium Channels: This reduces the excitability of neurons.
Inhibiting Gamma Amino Butyric Acid (GABA) Transaminase: This increases the levels of GABA, an inhibitory neurotransmitter, thereby reducing neuronal activity.
類似化合物との比較
Similar Compounds
Phenobarbital: Another anticonvulsant with a similar structure but different pharmacokinetic properties.
Primidone: A compound closely related to 5-Phenyl-4,6(1H,5H)-pyrimidinedione, used for similar therapeutic purposes.
Uniqueness
This compound is unique due to its specific mechanism of action and its effectiveness in treating certain types of seizures. Its chemical structure allows for various modifications, leading to the development of new derivatives with potentially improved therapeutic profiles.
特性
IUPAC Name |
5-phenyl-1H-pyrimidine-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-8(10(14)12-6-11-9)7-4-2-1-3-5-7/h1-6,8H,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFALVNGQEIQZIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC=NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201293892 | |
| Record name | 5-Phenyl-4,6(1H,5H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201293892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63447-39-2 | |
| Record name | 5-Phenyl-4,6(1H,5H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63447-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-4,6(1H,5H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201293892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


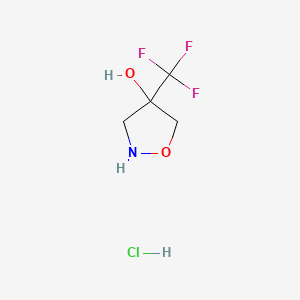

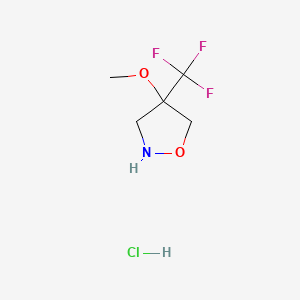
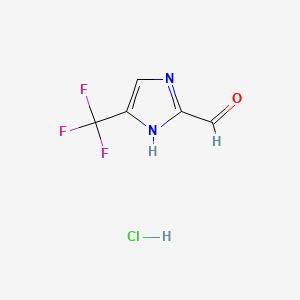
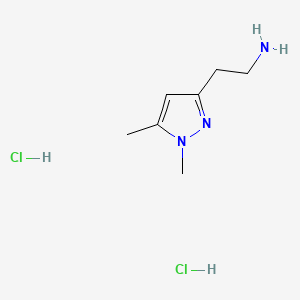
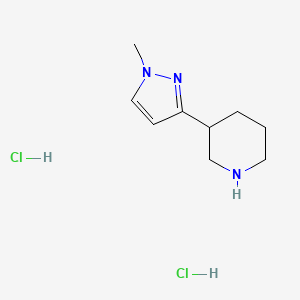

![Naphtho[2,3-c]furan-1(3H)-one, 4-(D-apio-beta-D-furanosyloxy)-9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-](/img/structure/B8256684.png)
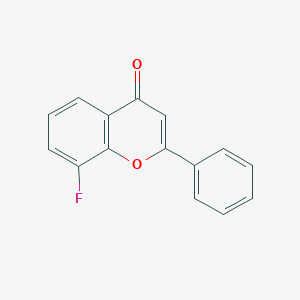

![Hexadecanoic acid, 1,1'-[1-[(1-oxobutoxy)methyl]-1,2-ethanediyl] ester](/img/structure/B8256723.png)

